Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
“Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is part of the imidazopyridine class of compounds, which are known for their broad range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . For instance, the chemical reaction of aminopyridine and ethyl 3-bromo-2-oxo propanoate in refluxing ethanol led to the synthesis of ethylimidazo[1,2-a]pyridine-2-carboxylate .
Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a key intermediate in the synthesis of diverse heterocyclic compounds. For instance, its modification leads to novel pyrido[1′,2′:1,2]imidazo[5,4-d]-1,2,3-triazinones with potential biological activity, demonstrating its utility in constructing complex fused triazines (H. Zamora et al., 2004). Similarly, another study utilized this compound for the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related systems, showcasing its flexibility in creating various fused heterocycles (E. A. Bakhite et al., 2005).
Catalytic Activity
The compound has been explored for its potential in catalysis, particularly in the oxidation of organic molecules. Research has demonstrated its effectiveness as part of catalyst systems for the oxidation of catechol to o-quinone, highlighting its role in facilitating environmentally friendly oxidation processes (R. Saddik et al., 2012).
Advanced Organic Synthesis Techniques
Its application extends to advanced organic synthesis techniques. For example, a study outlined the catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives via a three-component reaction, showcasing an efficient method for generating these derivatives without the need for metal catalysts (M. Ghandi et al., 2017).
Mechanism of Action
Target of Action
Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound could be the mycobacterium tuberculosis.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been found to be effective against various types of cancer cells . They interact with their targets, leading to changes in the cellular processes that result in the death of the cancer cells .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been found to affect various biochemical pathways involved in the growth and proliferation of cancer cells .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant .
Result of Action
Imidazo[1,2-a]pyridine analogues have been found to exhibit significant cytotoxic activity against various types of cancer cells . They induce apoptosis in these cells .
Properties
IUPAC Name |
ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)13-7-5-4-6-9(13)12-10/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMJYALATKVPJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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